![molecular formula C9H7F3N4O B2780813 2-N-[4-(三氟甲基)苯基]-1,3,4-噁二唑-2,5-二胺 CAS No. 1983489-30-0](/img/structure/B2780813.png)

2-N-[4-(三氟甲基)苯基]-1,3,4-噁二唑-2,5-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

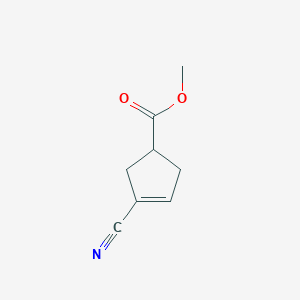

The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is a type of organic compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves vapor-phase reactions . Another method involves the transformation of free amine into pexidartinib by reducing amination .Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could be complex due to the presence of multiple functional groups. For instance, the compound could undergo reactions with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms. For instance, the compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has specific properties due to the presence of a trifluoromethyl group .科学研究应用

Anticancer Activity

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: has shown promising results in anticancer research. A series of compounds including this oxadiazole derivative were tested against various cancer cell lines, such as melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer . One particular derivative exhibited significant growth inhibition (GI) against several cell lines, indicating its potential as a therapeutic agent.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives is another area of interest. These compounds have been evaluated using DPPH assays, which measure their ability to act as free radical scavengers. One derivative, in particular, demonstrated an IC50 of 15.14 μM, suggesting strong antioxidant capabilities . This property is crucial for preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

Oxadiazoles are a significant class of heterocyclic compounds with broad-spectrum activity. The synthesis of new oxadiazoles, including 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine , is of considerable importance for developing new drugs and materials with unique properties .

Drug Development

The structural similarity of 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine to other compounds with known biological activities, such as SU-101 and IMC-38525, suggests its potential in drug development. Researchers can use this compound as a starting point to synthesize novel drugs with improved efficacy and reduced side effects .

Microwave-Assisted Organic Synthesis

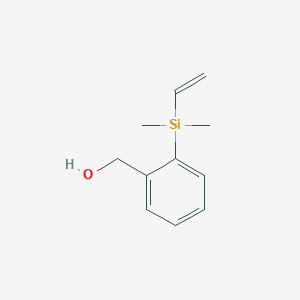

This compound can be used as a reactant in microwave-assisted organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method is advantageous for its speed, efficiency, and environmental friendliness compared to traditional synthesis methods .

Preparation of Antitumor Agents

The compound’s derivatives have been used in the preparation of antitumor agents, specifically C2-aryl pyrrolobenzodiazepine, which are compounds of interest in cancer therapy due to their DNA-binding properties and ability to induce apoptosis in cancer cells .

Suzuki-Miyaura Cross-Coupling Reactions

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: is also a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Cobalt-Catalyzed Coupling Reactions

The compound finds application in cobalt-catalyzed coupling reactions, which are part of a broader category of cross-coupling reactions essential for creating carbon-carbon bonds in organic chemistry .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJOSSPCXWCLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)

![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)